Spiro[2.5]octan-6-ylmethanamine
Overview
Description
Spiro[2.5]octan-6-ylmethanamine is a spirocyclic amine with the molecular formula C₉H₁₇N and a molecular weight of 139.24 g/mol . This compound features a unique spirocyclic structure, where two rings are connected through a single carbon atom, creating a three-dimensional configuration. Spirocyclic compounds are known for their rigidity and conformational stability, which make them valuable in various fields of research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Spiro[2.5]octan-6-ylmethanamine typically involves the formation of the spirocyclic core followed by the introduction of the amine group. One common method is the cyclization of a suitable precursor, such as a dihalide or a diol, under basic conditions to form the spirocyclic structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production .
Chemical Reactions Analysis
Types of Reactions
Spiro[2.5]octan-6-ylmethanamine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding oxides or imines.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield imines or oxides, while reduction can produce secondary or tertiary amines .
Scientific Research Applications
Spiro[2.5]octan-6-ylmethanamine has several applications in scientific research:
Mechanism of Action
The mechanism of action of Spiro[2.5]octan-6-ylmethanamine involves its interaction with molecular targets such as enzymes and receptors. The spirocyclic structure allows for specific binding interactions, which can modulate the activity of these targets. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- Spiro[3.5]nonan-7-ylmethanamine
- Spiro[4.5]decan-8-ylmethanamine
- Spiro[5.5]undecan-9-ylmethanamine
Uniqueness
Spiro[2.5]octan-6-ylmethanamine is unique due to its specific ring size and the position of the amine group. This configuration imparts distinct physicochemical properties, such as increased rigidity and stability, compared to other spirocyclic amines . These properties make it particularly valuable in applications requiring precise molecular interactions and stability under various conditions .
Properties
IUPAC Name |
spiro[2.5]octan-6-ylmethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N/c10-7-8-1-3-9(4-2-8)5-6-9/h8H,1-7,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEDATJQHUZRDBE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1CN)CC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40679370 | |
Record name | 1-(Spiro[2.5]octan-6-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40679370 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
877201-35-9 | |
Record name | Spiro[2.5]octane-6-methanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=877201-35-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(Spiro[2.5]octan-6-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40679370 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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